N-benzyl-4-[(phenylsulfonyl)amino]benzamide
Overview
Description
“N-benzyl-4-[(phenylsulfonyl)amino]benzamide” is a compound that belongs to the class of organic compounds known as n-benzylbenzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group . The molecular formula is C19H18N2O4S2 and it has an average mass of 402.487 Da .
Synthesis Analysis
The synthesis of benzamides can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient . It uses a superior and recoverable catalyst, has low reaction times, and is an eco-friendly process .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide moiety that is N-linked to a benzyl group . The molecular formula is C19H18N2O4S2 and it has an average mass of 402.487 Da .Chemical Reactions Analysis
Benzamides, including “this compound”, can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, mild, and highly efficient .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly stated in the available resources .Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through a variety of mechanisms, such as binding to active sites, altering protein conformation, or modulating enzymatic activity .
Biochemical Pathways
Given its potential interactions with various targets, it may influence multiple pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects would depend on the compound’s specific targets and mode of action, influencing cellular processes such as signal transduction, gene expression, or metabolic pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like CHEMBL259848. These factors include temperature, pH, presence of other molecules, and the specific cellular environment. For instance, variations in pH can affect a compound’s ionization state, potentially influencing its absorption and distribution within the body .
Safety and Hazards
Future Directions
Biochemical Analysis
Cellular Effects
Preliminary studies suggest that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N-benzyl-4-[(phenylsulfonyl)amino]benzamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are currently under study .
Dosage Effects in Animal Models
Research on the dosage effects of this compound in animal models is ongoing. Early studies aim to determine the compound’s effects at different dosages, including any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Current research is focused on identifying any enzymes or cofactors that the compound interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Studies aim to identify any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes research into any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
Disclaimer: The information provided in this article is based on current knowledge and ongoing research. As our understanding of this compound continues to evolve, some details may change. Always refer to the most recent research for the most accurate and up-to-date information .
Properties
IUPAC Name |
4-(benzenesulfonamido)-N-benzylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c23-20(21-15-16-7-3-1-4-8-16)17-11-13-18(14-12-17)22-26(24,25)19-9-5-2-6-10-19/h1-14,22H,15H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKGLVVIZQMQNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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